(3-Thien-3-ylphenyl)methanol
Overview
Description
(3-Thien-3-ylphenyl)methanol: is an organic compound with the molecular formula C11H10OS It is characterized by the presence of a thiophene ring attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Thien-3-ylphenyl)methanol typically involves the reaction of 3-thiophenylboronic acid with benzaldehyde under specific conditions. The reaction is often catalyzed by palladium and proceeds through a Suzuki coupling reaction. The product is then subjected to reduction using sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (3-Thien-3-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of (3-Thien-3-ylphenyl)aldehyde or (3-Thien-3-ylphenyl)carboxylic acid.
Reduction: Formation of (3-Thien-3-ylphenyl)alkane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(3-Thien-3-ylphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Thien-3-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.
Comparison with Similar Compounds
(3-Thien-2-ylphenyl)methanol: Similar structure but with the thiophene ring attached at the 2-position.
(3-Thien-4-ylphenyl)methanol: Similar structure but with the thiophene ring attached at the 4-position.
(3-Thien-3-ylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (3-Thien-3-ylphenyl)methanol is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-thiophen-3-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBZMMHNMDWJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428226 | |
Record name | (3-Thien-3-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-82-8 | |
Record name | (3-Thien-3-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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